10-Hydroxymorphine

Bioanalysis Pharmacokinetics Forensic Toxicology

Sourcing 10-Hydroxymorphine (CAS 131563-73-0) as a certified reference material is critical for resolving the specific EP impurity D from common phase II metabolites like M3G and M6G. This semi-synthetic opioid impurity is essential for validated chromatographic method development (e.g., UPLC-MS/MS), stability testing, and forensic toxicology to ensure pharmacopeial compliance and accurate quantification. Insist on the exact EP Impurity D standard to meet regulatory requirements.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 131563-73-0
Cat. No. B1240346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxymorphine
CAS131563-73-0
Synonyms10 alpha-hydroxymorphine
10-hydroxymorphine
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1C(C5=C2C(=C(C=C5)O)OC3C(C=C4)O)O
InChIInChI=1S/C17H19NO4/c1-18-7-6-17-9-3-5-11(20)16(17)22-15-10(19)4-2-8(12(15)17)14(21)13(9)18/h2-5,9,11,13-14,16,19-21H,6-7H2,1H3/t9-,11-,13-,14-,16-,17-/m0/s1
InChIKeyISVKWTNAIRJURI-NGQSNTBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxymorphine (CAS 131563-73-0): A Morphine-Derived Opioid Impurity and Metabolite Reference Standard for Forensic and Pharmaceutical Quality Control


10-Hydroxymorphine (CAS 131563-73-0), also designated as 10α-Hydroxymorphine or Morphine EP Impurity D, is a semi-synthetic opioid that exists as an impurity arising during the production of morphine pharmaceutical formulations and as a potential metabolite [1]. It is characterized by an additional hydroxyl group at the 10-position of the morphine skeleton (C17H19NO4, MW 301.3), and studies have confirmed its intrinsic opioid activity, primarily as an agonist at the mu-opioid receptor (MOR) [2]. This compound is not intended for therapeutic use but is critical as a certified reference material for analytical method development, impurity profiling in drug manufacturing, and forensic toxicology [3].

Why Generic Morphine Metabolite Standards Cannot Substitute for Certified 10-Hydroxymorphine in Regulated Analytical Workflows


Generic morphine metabolite standards, such as morphine-3-glucuronide (M3G) or morphine-6-glucuronide (M6G), are not interchangeable with 10-hydroxymorphine due to fundamental differences in their chemical structure, chromatographic behavior, and regulatory purpose. While M3G and M6G are the primary phase II metabolites, 10-hydroxymorphine is a distinct oxidation product and manufacturing impurity. Consequently, analytical methods optimized for morphine glucuronides will not accurately resolve or quantify 10-hydroxymorphine, as demonstrated by the necessity of developing specific, multi-analyte UPLC-MS/MS methods that separate these species [1]. Regulatory compliance, particularly for European Pharmacopoeia (EP) impurity profiling where it is specified as Morphine EP Impurity D, mandates the use of the precise, certified reference standard to ensure accurate identification and quantification in drug product stability and release testing [2].

Quantitative Differentiation of 10-Hydroxymorphine: Analytical Performance and Regulatory Identity for Procurement Decisions


Sensitivity and Specificity in UPLC-MS/MS Bioanalysis: 10-Hydroxymorphine Quantified at Sub-ng/mL Levels in Complex Matrices

In a validated UPLC-MS/MS method for simultaneous quantification of six morphine-related compounds, 10-hydroxymorphine was reliably quantified in porcine plasma with a Lower Limit of Quantitation (LLOQ) between 0.1 and 0.25 ng/mL, demonstrating exceptional analytical sensitivity comparable to other major analytes in the panel [1]. This method achieved inter-day variability of less than 6% and a linear dynamic range with a correlation coefficient greater than 0.998, ensuring high precision and accuracy for trace-level impurity detection [1].

Bioanalysis Pharmacokinetics Forensic Toxicology

Chromatographic Resolution and Sample Preparation: Validated Workflows for 10-Hydroxymorphine Isolation from Complex Formulations

A validated preparative method for isolating 10-hydroxymorphine from a morphine sulfate drug product matrix utilized semipreparative HPLC followed by removal of ion-pair reagents via anion exchange resin or solid phase extraction (SPE), enabling its identification through spectroscopic analysis and comparison with authentic material [1]. In contrast, the concurrent impurity 5-(hydroxymethyl)-2-furfural (HMF) was isolated using a different method involving volatile mobile phase constituents, highlighting the distinct and specific requirements for processing 10-hydroxymorphine [1].

Pharmaceutical Analysis Impurity Profiling Quality Control

Intrinsic Pharmacological Activity: 10-Hydroxymorphine as a Potent Mu-Opioid Receptor Agonist

The opioid activity of 10-hydroxymorphine was identified and confirmed through its action as an agonist at the mu-opioid receptor (MOR) [1]. While the publication does not provide a direct Ki value, the identification of this activity is a critical differentiator from other morphine impurities like 10-oxomorphine, which is noted as a decomposition product but for which similar intrinsic agonist activity data is less prominently characterized in the search results [2].

Pharmacology Receptor Binding Opioid Research

Regulatory Identity and Traceability: 10-Hydroxymorphine is Designated as Morphine EP Impurity D

10-Hydroxymorphine is officially recognized in regulatory frameworks as Morphine EP Impurity D and is chemically defined as 7,8-didehydro-4,5alpha-epoxy-17-methylmorphinan-3,6alpha,10alpha-triol (10S-hydroxymorphine) [1]. This specific designation ties the compound to a defined set of analytical and quality expectations for drug manufacturers seeking compliance with European Pharmacopoeia (EP) monographs for morphine.

Regulatory Compliance Quality Control Pharmacopoeia

Validated Application Scenarios for 10-Hydroxymorphine (Morphine EP Impurity D) in Analytical and Forensic Science


Regulatory-Compliant Impurity Profiling for Morphine Drug Product Release and Stability

For pharmaceutical quality control (QC) laboratories, 10-hydroxymorphine is essential for method development and validation as specified by the European Pharmacopoeia (EP) monograph for Morphine EP Impurity D [1]. Its use as a certified reference standard allows for the accurate identification and quantification of this specific impurity during stability testing and batch release, ensuring the final drug product meets stringent regulatory specifications [2]. The validated isolation and identification workflow from complex drug matrices provides a peer-reviewed methodology to support these QC activities [2].

Comprehensive Forensic Toxicology and Doping Control Multi-Analyte Panels

Forensic toxicology and doping control laboratories require validated methods for detecting a broad range of opioid-related compounds in biological specimens. The validated UPLC-MS/MS method for simultaneous analysis of six morphine-related compounds, which includes 10-hydroxymorphine with a demonstrated LLOQ of 0.1-0.25 ng/mL in plasma, provides a robust framework for incorporating this analyte into routine testing workflows [3]. This ensures that the presence of this active impurity can be distinguished from other morphine metabolites, providing a more complete picture of drug exposure or contamination.

Academic and Industrial Research into Opioid Pharmacology and Metabolism

Researchers investigating the full spectrum of morphine pharmacology and metabolism utilize 10-hydroxymorphine as a specific tool. Since the compound has been identified as possessing intrinsic mu-opioid receptor (MOR) agonist activity, it is a relevant reference compound for in vitro receptor binding and functional assays [4]. This allows scientists to study its specific contribution to the overall pharmacological or toxicological profile of morphine, distinct from the primary metabolites M3G and M6G.

Preparation of Analytical Calibrators and Quality Control Materials

As a certified reference material available as a 100 µg/mL solution in methanol, 10-hydroxymorphine is ideally suited for preparing calibrators and controls for a variety of LC-MS and GC-MS applications [5]. Its defined concentration and purity are crucial for establishing accurate calibration curves and ensuring the long-term reliability and traceability of quantitative results in both pharmaceutical and forensic analytical settings [5].

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